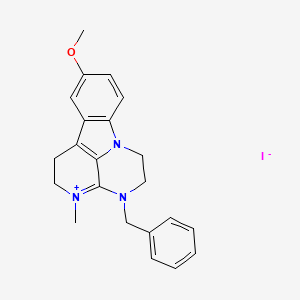
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine, also known as CNO, is a synthetic compound that has gained attention in the scientific community due to its unique properties. CNO is a derivative of clozapine, a commonly used antipsychotic medication. However, CNO has been found to have distinct advantages over clozapine in certain areas of research. In
Mécanisme D'action
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine selectively activates DREADDs, which are G protein-coupled receptors that can be engineered to activate specific signaling pathways. The activation of DREADDs by N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine leads to the modulation of neuronal activity and subsequent changes in behavior and physiology.
Biochemical and Physiological Effects:
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has been shown to have a range of effects on behavior and physiology, depending on the specific DREADD activated. For example, activation of DREADDs in the prefrontal cortex can lead to changes in attention and working memory, while activation of DREADDs in the hippocampus can lead to changes in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in lab experiments is its selectivity for DREADDs. This allows researchers to specifically target and manipulate specific neuronal circuits, which can lead to more accurate and informative results. However, N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has some limitations, such as its potential for off-target effects and the need for high purity in the final product.
Orientations Futures
The use of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in research is still relatively new, and there are many potential future directions for its application. One area of interest is the development of new DREADDs that can be selectively activated by compounds other than N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine. This would allow for greater flexibility in experimental design and reduce the potential for off-target effects. Additionally, the use of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in combination with other techniques, such as optogenetics, could lead to even more precise control over neuronal circuits and behavior.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine involves the reaction of clozapine with cyclohexylamine and nitroethane. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity of the final product is critical for accurate research results.
Applications De Recherche Scientifique
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has been widely used in neuroscience research as a tool to study the function of specific neuronal circuits. N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine is a selective agonist of the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by an otherwise inert compound, such as N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine. By using N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine to activate DREADDs, researchers can control specific neuronal circuits and observe their effects on behavior and physiology.
Propriétés
IUPAC Name |
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydroxanthen-4a-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-21(23)17-9-10-18-14(13-17)12-15-6-4-5-11-19(15,24-18)20-16-7-2-1-3-8-16/h9-10,12-13,16,20H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGGQSCDTZNZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC23CCCCC2=CC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5070639.png)
![N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)



![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)

![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)

![4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)
![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)
